molecular formula C20H21N3O B3165132 N~9~-(2-methoxyphenyl)-5,6,7,8-tetrahydroacridine-2,9-diamine CAS No. 896630-90-3

N~9~-(2-methoxyphenyl)-5,6,7,8-tetrahydroacridine-2,9-diamine

Cat. No.: B3165132
CAS No.: 896630-90-3
M. Wt: 319.4 g/mol
InChI Key: WUWOVCONCUEISL-UHFFFAOYSA-N
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Description

N~9~-(2-methoxyphenyl)-5,6,7,8-tetrahydroacridine-2,9-diamine is a useful research compound. Its molecular formula is C20H21N3O and its molecular weight is 319.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 47.2 [ug/ml]. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

The compound N9-(2-methoxyphenyl)-5,6,7,8-tetrahydroacridine-2,9-diamine, also known as MR33317, primarily targets acetylcholinesterase and 5-HT4 serotonin receptors in the brain . Acetylcholinesterase is an enzyme that breaks down acetylcholine, a neurotransmitter, while 5-HT4 serotonin receptors are involved in the release of acetylcholine in neuronal tissue .

Mode of Action

MR33317 acts as an acetylcholinesterase inhibitor and an agonist at 5-HT4 serotonin receptors . As an acetylcholinesterase inhibitor, it prevents the breakdown of acetylcholine, thereby increasing the concentration of this neurotransmitter. As an agonist at 5-HT4 serotonin receptors, it stimulates these receptors, which can release acetylcholine in neuronal tissue .

Biochemical Pathways

The action of MR33317 on acetylcholinesterase and 5-HT4 serotonin receptors affects the cholinergic and serotonergic pathways respectively . By inhibiting acetylcholinesterase, it increases the availability of acetylcholine, enhancing cholinergic transmission. By stimulating 5-HT4 serotonin receptors, it influences the serotonergic system, which can lead to the release of acetylcholine .

Result of Action

The dual action of MR33317 on acetylcholinesterase and 5-HT4 serotonin receptors can have therapeutic implications for conditions like Alzheimer’s disease . By enhancing cholinergic transmission and influencing the serotonergic system, it could potentially alleviate symptoms of Alzheimer’s disease, which is characterized by a deficiency of acetylcholine .

Properties

IUPAC Name

9-N-(2-methoxyphenyl)-5,6,7,8-tetrahydroacridine-2,9-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O/c1-24-19-9-5-4-8-18(19)23-20-14-6-2-3-7-16(14)22-17-11-10-13(21)12-15(17)20/h4-5,8-12H,2-3,6-7,21H2,1H3,(H,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUWOVCONCUEISL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC2=C3CCCCC3=NC4=C2C=C(C=C4)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701326331
Record name 9-N-(2-methoxyphenyl)-5,6,7,8-tetrahydroacridine-2,9-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701326331
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

47.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24810229
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

896630-90-3
Record name 9-N-(2-methoxyphenyl)-5,6,7,8-tetrahydroacridine-2,9-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701326331
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N~9~-(2-methoxyphenyl)-5,6,7,8-tetrahydroacridine-2,9-diamine
Reactant of Route 2
Reactant of Route 2
N~9~-(2-methoxyphenyl)-5,6,7,8-tetrahydroacridine-2,9-diamine
Reactant of Route 3
N~9~-(2-methoxyphenyl)-5,6,7,8-tetrahydroacridine-2,9-diamine
Reactant of Route 4
N~9~-(2-methoxyphenyl)-5,6,7,8-tetrahydroacridine-2,9-diamine
Reactant of Route 5
N~9~-(2-methoxyphenyl)-5,6,7,8-tetrahydroacridine-2,9-diamine
Reactant of Route 6
Reactant of Route 6
N~9~-(2-methoxyphenyl)-5,6,7,8-tetrahydroacridine-2,9-diamine

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